Benzyldimethyl(2-phenoxyethyl)ammonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

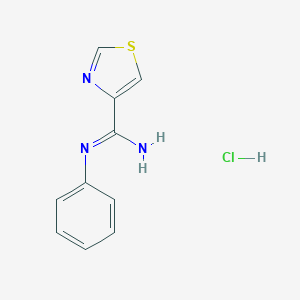

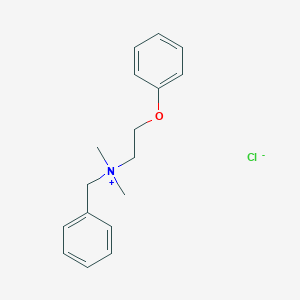

Benzyldimethyl(2-phenoxyethyl)ammonium chloride, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.

Mecanismo De Acción

BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. BAC molecules are positively charged and can interact with negatively charged cell membranes of bacteria, viruses, and fungi. This interaction leads to the disruption of the cell membrane, which ultimately results in the death of the microorganism.

Efectos Bioquímicos Y Fisiológicos

BAC has been shown to have several biochemical and physiological effects. It has been reported to cause irritation and sensitization of the skin and eyes. BAC has also been shown to have toxic effects on aquatic organisms, such as fish and algae. Additionally, BAC has been reported to have an inhibitory effect on certain enzymes, which may have implications for its use in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAC has several advantages for laboratory experiments. It is a relatively inexpensive and easy-to-use disinfectant that can be used to sterilize laboratory equipment and surfaces. However, BAC has some limitations for lab experiments. It can interfere with certain enzyme assays and may have toxic effects on cells and tissues. Therefore, researchers should use caution when using BAC in laboratory experiments.

Direcciones Futuras

There are several future directions for the study of BAC. One area of research is the development of new formulations of BAC that are more effective against resistant microorganisms. Another area of research is the study of the environmental impact of BAC and its degradation products. Additionally, the use of BAC in combination with other disinfectants and antimicrobial agents should be explored to determine if synergistic effects can be achieved.

Métodos De Síntesis

BAC can be synthesized by the reaction of benzyl chloride and dimethylaminoethanol in the presence of sodium hydroxide. The resulting product is then quaternized with methyl chloride to yield BAC. The synthesis method of BAC is relatively simple and cost-effective, making it a popular choice for industrial applications.

Aplicaciones Científicas De Investigación

BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. BAC is commonly used as a disinfectant in hospitals, laboratories, and food processing plants. It is also used as a preservative in personal care products, such as shampoos, soaps, and cosmetics. BAC has been studied for its efficacy in preventing biofilm formation, which is a major problem in medical and industrial settings.

Propiedades

Número CAS |

13928-81-9 |

|---|---|

Nombre del producto |

Benzyldimethyl(2-phenoxyethyl)ammonium chloride |

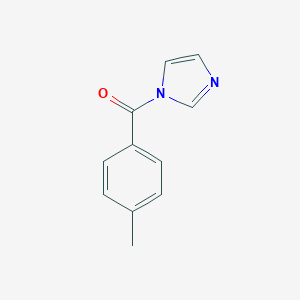

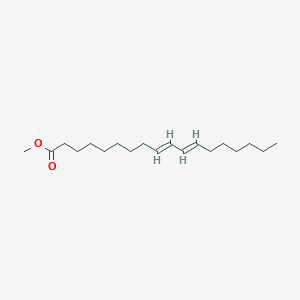

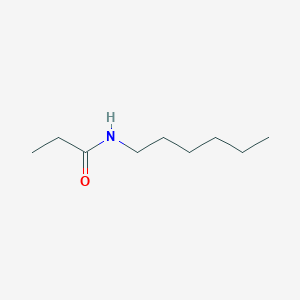

Fórmula molecular |

C17H22ClNO |

Peso molecular |

291.8 g/mol |

Nombre IUPAC |

benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |

InChI |

InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

RMYXKLARNIPDRT-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |

SMILES canónico |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |

Sinónimos |

Bephenium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.